molecular formula C22H16FN3O3 B11305543 N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide

Cat. No.: B11305543
M. Wt: 389.4 g/mol
InChI Key: VWTKJUDUAHUWOK-UHFFFAOYSA-N
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Description

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide under appropriate conditions.

    Coupling with the fluorophenyl group: The oxadiazole intermediate is then coupled with a fluorophenyl derivative using a suitable coupling agent.

    Introduction of the methoxybenzamide group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride and potassium tert-butoxide.

Major Products:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups on the fluorophenyl ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

  • N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide
  • N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide
  • N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide

Comparison:

  • Uniqueness: The presence of the fluorophenyl group in N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.
  • Activity: The fluorine atom can enhance the compound’s biological activity by influencing its binding affinity to molecular targets.
  • Stability: Fluorine substitution can also improve the metabolic stability of the compound, making it more suitable for therapeutic applications.

Properties

Molecular Formula

C22H16FN3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C22H16FN3O3/c1-28-19-9-5-3-7-17(19)21(27)24-18-8-4-2-6-16(18)22-25-20(26-29-22)14-10-12-15(23)13-11-14/h2-13H,1H3,(H,24,27)

InChI Key

VWTKJUDUAHUWOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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